N-Boc-D-3,4-Dichlorophenylalaninol
Overview
Description
Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate: is a chemical compound known for its unique structure and properties. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a hydroxypropan-2-yl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, Csp3–H bond oxidation can occur.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl esters, while reduction can produce different alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dichlorophenyl group can interact with various enzymes and receptors. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Tert-butyl N-[(2R)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: This compound has a similar structure but with an amino group instead of a hydroxy group.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has two hydroxy groups on the propyl chain.
Uniqueness: Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGQDOXDMWLOHD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119522 | |
Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235439-56-2 | |
Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235439-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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